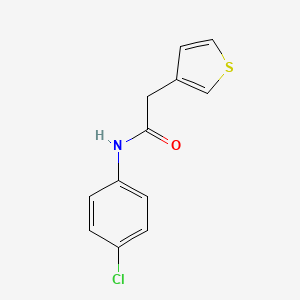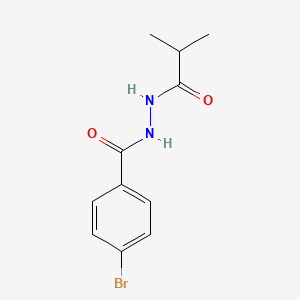![molecular formula C17H27N3O3 B12162652 3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea](/img/structure/B12162652.png)
3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group, a morpholinyl moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with an appropriate isocyanate to form the corresponding urea derivative.
Alkylation: The intermediate is then subjected to alkylation using 3-methyl-2-(morpholin-4-yl)butyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of microreactor technology can optimize reaction conditions, reduce waste, and improve safety .
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s properties.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-(4-hydroxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea.
Reduction: Formation of 3-(4-methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]amine.
Substitution: Formation of halogenated derivatives like 3-(4-bromomethoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.
Material Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Explored as a potential therapeutic agent due to its unique structural features that allow for specific interactions with biological targets.
Industry:
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives due to its chemical stability.
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The methoxyphenyl group enhances lipophilicity, facilitating membrane permeability, while the morpholinyl moiety can interact with hydrogen bond donors or acceptors in the target site. This compound may inhibit enzyme activity by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the active site.
Comparison with Similar Compounds
- 3-(4-Hydroxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea
- 3-(4-Bromophenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea
Comparison:
- 3-(4-Hydroxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its hydrogen bonding capabilities and solubility.
- 3-(4-Bromophenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea: The presence of a bromine atom increases the compound’s molecular weight and may enhance its reactivity in electrophilic substitution reactions.
The uniqueness of 3-(4-Methoxyphenyl)-1-[3-methyl-2-(morpholin-4-yl)butyl]urea lies in its balanced combination of lipophilicity and hydrogen bonding potential, making it versatile for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H27N3O3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-methyl-2-morpholin-4-ylbutyl)urea |
InChI |
InChI=1S/C17H27N3O3/c1-13(2)16(20-8-10-23-11-9-20)12-18-17(21)19-14-4-6-15(22-3)7-5-14/h4-7,13,16H,8-12H2,1-3H3,(H2,18,19,21) |
InChI Key |
UKBKFJISCCJFQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CNC(=O)NC1=CC=C(C=C1)OC)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12162570.png)

![(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12162574.png)
![Tert-butyl {1-[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12162579.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B12162585.png)
![4-(1,3-benzothiazol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B12162587.png)

![6-(furan-2-yl)-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12162604.png)
![7,8-dimethoxy-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one](/img/structure/B12162618.png)
![tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate](/img/structure/B12162623.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12162626.png)

![Benzenepropanamide, N-[4-chloro-3-(trifluoromethyl)phenyl]-beta-oxo-](/img/structure/B12162638.png)
![(4E)-5-(4-ethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12162641.png)
